molecular formula C8H7ClN2O2 B6163522 4-chloro-3-nitro-5H,6H,7H-cyclopenta[b]pyridine CAS No. 1620011-38-2

4-chloro-3-nitro-5H,6H,7H-cyclopenta[b]pyridine

Cat. No.: B6163522
CAS No.: 1620011-38-2
M. Wt: 198.6
InChI Key:
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Description

4-chloro-3-nitro-5H,6H,7H-cyclopenta[b]pyridine is a heterocyclic compound that features a unique structure combining a pyridine ring with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-5H,6H,7H-cyclopenta[b]pyridine typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-5H,6H,7H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

    Reduction: 4-amino-3-nitro-5H,6H,7H-cyclopenta[b]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-5H,6H,7H-cyclopenta[b]pyridine is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The nitro and chloro groups may play a role in these interactions by forming hydrogen bonds or participating in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-nitro-5H,6H,7H-cyclopenta[b]pyridine is unique due to the combination of a pyridine ring with a cyclopentane ring and the presence of both chloro and nitro substituents.

Properties

CAS No.

1620011-38-2

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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